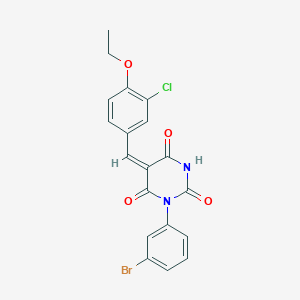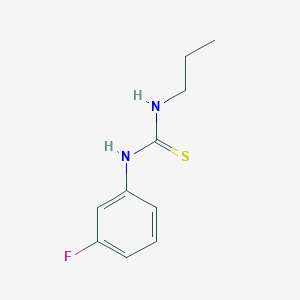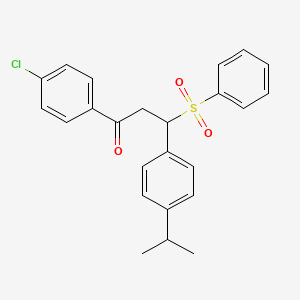
(4-methoxy-3-methylbenzyl)(2-methoxy-1-methylethyl)amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-methoxy-3-methylbenzyl)(2-methoxy-1-methylethyl)amine, also known as MMMA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. MMMA belongs to the class of organic compounds known as amines, which are characterized by the presence of an amino group (-NH2) attached to a carbon atom.
Mecanismo De Acción
The exact mechanism of action of (4-methoxy-3-methylbenzyl)(2-methoxy-1-methylethyl)amine is not fully understood. However, it is believed to exert its therapeutic effects by modulating various signaling pathways in the body. This compound has been shown to inhibit the activity of certain enzymes and proteins that are involved in cancer cell growth and inflammation. It is also believed to activate certain receptors in the body that are involved in pain perception and immune response.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in the body. It has been shown to inhibit the activity of certain enzymes and proteins that are involved in cancer cell growth and inflammation. This compound has also been shown to activate certain receptors in the body that are involved in pain perception and immune response. Additionally, this compound has been shown to have antioxidant properties, which could be useful in the treatment of various oxidative stress-related disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using (4-methoxy-3-methylbenzyl)(2-methoxy-1-methylethyl)amine in lab experiments is its potential therapeutic applications. This compound has been shown to have anti-cancer, anti-inflammatory, and analgesic properties, making it a promising candidate for various therapeutic applications. However, one of the main limitations of using this compound in lab experiments is its complex synthesis process, which requires careful attention to detail and strict adherence to safety protocols.
Direcciones Futuras
There are several future directions for the study of (4-methoxy-3-methylbenzyl)(2-methoxy-1-methylethyl)amine. One area of research is the development of novel synthetic methods for this compound that are more efficient and cost-effective. Another area of research is the investigation of the potential therapeutic applications of this compound in various disease states. Additionally, further studies are needed to elucidate the exact mechanism of action of this compound and to identify potential side effects and toxicity associated with its use.
Métodos De Síntesis
(4-methoxy-3-methylbenzyl)(2-methoxy-1-methylethyl)amine can be synthesized using a multistep process that involves the reaction of 4-methoxy-3-methylbenzaldehyde with 2-methoxy-1-methylethylamine in the presence of a catalyst. The resulting product is then purified using various methods such as recrystallization and column chromatography. The synthesis of this compound is a complex process that requires careful attention to detail and strict adherence to safety protocols.
Aplicaciones Científicas De Investigación
(4-methoxy-3-methylbenzyl)(2-methoxy-1-methylethyl)amine has shown potential therapeutic applications in various areas of scientific research. It has been studied for its anti-inflammatory, analgesic, and anti-cancer properties. This compound has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for cancer treatment. Additionally, this compound has been shown to have anti-inflammatory and analgesic effects, which could be useful in the treatment of various inflammatory and pain-related disorders.
Propiedades
IUPAC Name |
1-methoxy-N-[(4-methoxy-3-methylphenyl)methyl]propan-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO2/c1-10-7-12(5-6-13(10)16-4)8-14-11(2)9-15-3/h5-7,11,14H,8-9H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTDQYAFWVQNSKP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)CNC(C)COC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(1,3-benzothiazol-2-yl)-4-{1-[(2,2,6,6-tetramethyl-4-piperidinyl)amino]ethylidene}-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5190446.png)
![1-{2-[2-(4-bromophenoxy)ethoxy]ethoxy}-3-methoxybenzene](/img/structure/B5190451.png)
![5-{[1-(4-fluorobenzyl)-2-methyl-1H-indol-3-yl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5190458.png)
![4-(1,3-benzodioxol-5-yl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one](/img/structure/B5190475.png)
![methyl 4-{[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}benzoate](/img/structure/B5190478.png)
![3-bromo-N-(2-furylmethyl)-5-(2-thienyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5190484.png)
![2-[(2-chloro-4-fluorophenoxy)methyl]-4-(1-pyrrolidinylcarbonyl)-1,3-oxazole](/img/structure/B5190490.png)

![N-[2-(2-chlorophenoxy)ethyl]-N'-[2-(3,4-dimethoxyphenyl)ethyl]ethanediamide](/img/structure/B5190500.png)

![3-(3,4-dichlorophenyl)-5-{[5-(4-hydroxy-3-nitrophenyl)-2-furyl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5190509.png)

![N-(1-{1-[2-(allyloxy)benzyl]-4-piperidinyl}-1H-pyrazol-5-yl)tetrahydro-3-furancarboxamide](/img/structure/B5190531.png)
![5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-2-pyridinamine](/img/structure/B5190538.png)